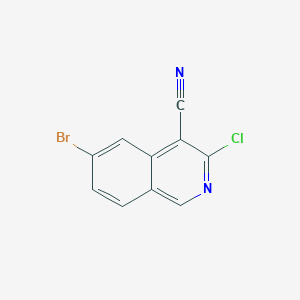
6-Bromo-3-chloroisoquinoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-chloroisoquinoline-4-carbonitrile: is a chemical compound with the molecular formula C10H4BrClN2 It is a derivative of isoquinoline, characterized by the presence of bromine, chlorine, and a nitrile group attached to the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloroisoquinoline-4-carbonitrile typically involves multi-step reactions starting from commercially available isoquinoline derivatives. One common method includes the bromination and chlorination of isoquinoline, followed by the introduction of the nitrile group. The reaction conditions often involve the use of reagents such as bromine, chlorine, and cyanogen bromide under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-chloroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The nitrile group can be reduced to an amine or other functional groups using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while reduction reactions can produce amines or other reduced forms.
Scientific Research Applications
Chemistry: 6-Bromo-3-chloroisoquinoline-4-carbonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound can be used to study the effects of halogenated isoquinolines on biological systems. It may serve as a probe or ligand in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit activity against certain diseases or conditions, prompting further investigation into its therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and materials with specific properties. Its versatility in chemical reactions makes it a valuable building block for various applications.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloroisoquinoline-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms and the nitrile group can influence its binding affinity and specificity, affecting its biological activity. The compound’s effects on cellular pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
- 6-Bromo-4-chloroquinoline-3-carbonitrile
- 4-Chloroisoquinoline
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
Comparison: 6-Bromo-3-chloroisoquinoline-4-carbonitrile is unique due to the specific positioning of the bromine, chlorine, and nitrile groups on the isoquinoline ring. This unique arrangement can result in different chemical reactivity and biological activity compared to similar compounds. For example, the presence of the nitrile group at the 4-position may enhance its ability to participate in certain chemical reactions or interact with biological targets differently than its analogs.
Properties
Molecular Formula |
C10H4BrClN2 |
|---|---|
Molecular Weight |
267.51 g/mol |
IUPAC Name |
6-bromo-3-chloroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H4BrClN2/c11-7-2-1-6-5-14-10(12)9(4-13)8(6)3-7/h1-3,5H |
InChI Key |
QEHQBSGOVCBSOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C(=C2C=C1Br)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















